2-Oxo-5-propylpiperidine-3-carboxylic acid

Description

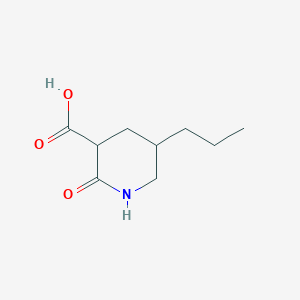

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-oxo-5-propylpiperidine-3-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-2-3-6-4-7(9(12)13)8(11)10-5-6/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

PCZOSYXMYCHIPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(C(=O)NC1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxo 5 Propylpiperidine 3 Carboxylic Acid

Retrosynthetic Analysis of 2-Oxo-5-propylpiperidine-3-carboxylic Acid

A retrosynthetic analysis of the target molecule identifies several key disconnections to simplify the structure into readily available starting materials. The most logical disconnections are the amide bond (C2-N1) and the C5-C6 bond, which point to an acyclic δ-amino acid precursor.

Amide Bond Disconnection: Breaking the N1-C2 bond retrosynthetically reveals a δ-amino dicarboxylic acid ester. Subsequent cyclization of this precursor, often via lactamization, would form the desired piperidinone ring.

Michael Addition Approach: A powerful strategy involves a disconnection across the N1-C6 and C3-C4 bonds. This suggests a Michael addition of an amine to an α,β-unsaturated ester, followed by an acylation and cyclization sequence. For the target molecule, this could involve the conjugate addition of a nitrogen nucleophile to an appropriately substituted acrylate, with the propyl group already in place on the Michael acceptor.

These disconnections pave the way for designing synthetic routes using acyclic precursors that can be cyclized to form the core piperidinone structure.

Classical Synthetic Routes to 2-Oxo-Piperidine-3-carboxylic Acid Derivatives

Classical methods for synthesizing the 2-oxo-piperidine-3-carboxylic acid scaffold have been well-established, providing robust and versatile pathways to a range of derivatives.

The formation of the piperidinone ring via intramolecular cyclization of a linear precursor is a cornerstone of heterocyclic synthesis. beilstein-journals.org This typically involves the formation of the amide bond from a δ-amino acid derivative.

One common method is the reductive amination of a δ-keto ester followed by spontaneous or induced lactamization. For the synthesis of the target molecule, a suitable precursor would be an ester of 2-(carboxy)-5-oxo-octanoic acid. Reductive amination would introduce the nitrogen atom, which would then cyclize to form the lactam ring.

Another key approach is the intramolecular Dieckmann condensation of an N-substituted diester, followed by hydrolysis and decarboxylation to yield a 2-piperidone (B129406). While typically used for 4-piperidones, variations can be adapted for 2-piperidone synthesis.

Ring transformation strategies offer an alternative route, wherein a pre-existing heterocyclic ring is converted into the desired piperidinone scaffold. For instance, derivatives of furans or pyrans can be transformed into piperidines through multi-step sequences involving ring-opening followed by recyclization with an amine source. nih.gov A furan (B31954) derivative, for example, can undergo oxidation to a dicarbonyl compound, which can then be subjected to reductive amination with a nitrogen source like ammonia (B1221849) to form the piperidinone ring. youtube.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. acs.orgnih.gov Several MCRs are known for the construction of polysubstituted piperidine (B6355638) and piperidinone scaffolds. acs.orgresearchgate.net

The Petrenko-Kritschenko piperidone synthesis, for example, is a classic MCR that combines an aldehyde, an amine, and a 1,3-dicarbonyl compound to form a 4-piperidone. wikipedia.org While this classically yields 4-piperidones, modifications and related MCRs can be designed to produce 2-piperidone structures. A hypothetical MCR for the target compound could involve a four-component reaction between a malonate derivative, an aldehyde containing the propyl group, a nitrogen source like ammonium (B1175870) acetate, and another carbonyl compound, which would assemble in a cascade of reactions to form the substituted 2-piperidinone ring. acs.org

Advanced and Stereoselective Synthesis of this compound

Modern synthetic chemistry provides advanced tools for controlling stereochemistry, which is crucial for the target molecule with two stereocenters.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral piperidines. nih.gov These methods utilize chiral catalysts to control the formation of stereocenters during the reaction.

Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridinium (B92312) salts or tetrahydropyridines is a well-established method for producing chiral piperidines with high enantioselectivity. nih.gov A suitably substituted pyridine (B92270) precursor could be hydrogenated using a chiral transition-metal catalyst (e.g., Rhodium or Iridium-based) to set the stereocenters at C3 and C5. nih.gov

Organocatalysis: Chiral organocatalysts can be employed in intramolecular Michael additions to form the piperidine ring enantioselectively. nih.gov An acyclic precursor containing a nucleophilic amine and an α,β-unsaturated ester moiety can be cyclized in the presence of a chiral amine catalyst (e.g., a prolinol derivative) to yield the 5-propyl-substituted piperidinone with high stereocontrol. nih.gov

Metal-Catalyzed Cyclizations: Copper-catalyzed asymmetric aminoboration reactions have been reported for the enantioselective synthesis of cis-2,3-disubstituted piperidines. nih.gov This type of methodology could be adapted to install substituents at the C3 and C5 positions by starting with an appropriate unsaturated hydroxylamine (B1172632) ester.

A summary of potential enantioselective strategies is presented below.

| Method | Catalyst Type | General Approach | Potential for Stereocontrol |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes (Rh, Ir) | Reduction of a substituted pyridine or tetrahydropyridine (B1245486) precursor. | High enantioselectivity for setting multiple stereocenters. |

| Organocatalytic Cyclization | Chiral Amines (e.g., Prolinol derivatives) | Intramolecular aza-Michael addition of an acyclic precursor. nih.gov | Excellent control over the stereochemistry of the newly formed chiral centers. nih.gov |

| Asymmetric Metal-Catalyzed Cyclization | Chiral Ligands with Metals (e.g., Cu, Pd) | Ring-forming alkene cis-difunctionalization of an unsaturated amine derivative. nih.gov | High diastereoselectivity and enantioselectivity. nih.gov |

Diastereoselective Synthesis and Control

Application of Modern Catalytic Systems

Modern catalytic systems, often employing transition metals like palladium, rhodium, and iridium, have revolutionized the synthesis of heterocyclic compounds, including piperidines. These catalysts can enable highly selective and efficient bond formations under mild conditions. For example, palladium-catalyzed reactions are used in the deconstructive amination of bridged δ-lactam-γ-lactones to produce 3-hydroxy-2-piperidinone carboxamides. nih.gov While it is plausible that such catalytic systems could be adapted for the synthesis of this compound, there is no specific literature demonstrating their application for this particular compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. These approaches focus on aspects such as the use of renewable starting materials, reduction of waste, and the use of less hazardous solvents and reagents.

Solvent-Free Methods

Solvent-free, or solid-state, reactions are a key aspect of green chemistry as they eliminate the environmental and safety concerns associated with organic solvents. These reactions are often facilitated by grinding or mechanochemical methods. While this approach has been applied to the synthesis of some heterocyclic compounds, its application to the synthesis of this compound has not been reported.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products. The direct coupling of microwave energy with the reaction mixture allows for rapid and uniform heating. rasayanjournal.co.in This technique has been successfully used for the synthesis of various carboxylic acid derivatives and heterocyclic compounds. nih.govnih.gov Although a highly probable method for the synthesis of this compound, specific protocols have not been published.

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. Enzymes such as lipases and transaminases have been employed in the synthesis of chiral amines and carboxylic acids. nih.gov While biocatalysis is a promising green approach for producing complex molecules, there is no specific literature describing the use of enzymes for the synthesis of this compound.

Analytical Methodologies for Structure Elucidation and Purity Assessment

The structural confirmation and purity determination of a synthesized compound are critical. Standard analytical techniques would be employed for this compound.

Structure Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and type of carbon signals, would provide detailed information about the connectivity of atoms in the this compound molecule. The carboxyl proton typically appears as a broad singlet at a high chemical shift (around 12 ppm). pressbooks.pub

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of a compound. A suitable stationary phase (e.g., C18) and mobile phase would be used to separate the target compound from any impurities. The purity is determined by the relative area of the peak corresponding to this compound in the chromatogram. ptfarm.pl

Melting Point: A sharp melting point range is a good indicator of the purity of a crystalline solid.

While these analytical methods are standard practice, specific spectral data and chromatograms for this compound are not widely published in research articles, though they may be available from commercial suppliers. bldpharm.com

Chromatographic Techniques for Isolation and Purification

For the isolation and purification of polar, functionalized molecules like this compound, various chromatographic techniques would be applicable. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a common method for the purification of carboxylic acids. In this technique, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution.

Normal-phase chromatography, employing a polar stationary phase (e.g., silica (B1680970) gel) and a nonpolar mobile phase, could also be utilized. Furthermore, ion-exchange chromatography could be a powerful tool for purification, taking advantage of the acidic nature of the carboxylic acid group.

Spectroscopic and Spectrometric Elucidation of Molecular Structure

The definitive identification and structural confirmation of this compound would rely on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide key information about the number and connectivity of hydrogen atoms. Characteristic signals would be expected for the protons of the propyl group (a triplet for the methyl group and multiplets for the methylene (B1212753) groups), the protons on the piperidine ring, and the acidic proton of the carboxylic acid, which would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). nih.gov

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbons of the lactam and the carboxylic acid would resonate at low field (typically in the range of 160-185 ppm). nih.gov Signals for the carbons of the piperidine ring and the propyl group would appear at higher field.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The molecular ion peak (M+) or a protonated molecule peak ([M+H]+ in electrospray ionization) would confirm the compound's mass.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, while a strong absorption around 1700-1760 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid. nih.gov The C=O stretch of the lactam (amide) would also be present in this region. nih.gov

Without experimental data from a specific synthesis and analysis of this compound, the following tables represent expected ranges and general characteristics for the spectroscopic data based on known values for similar functional groups and molecular structures.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | >10 | broad singlet |

| Ring CH | 2.0 - 4.0 | multiplet |

| Ring CH₂ | 1.5 - 3.0 | multiplet |

| CH₂ (propyl) | 1.2 - 1.8 | multiplet |

| CH₃ (propyl) | 0.8 - 1.0 | triplet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 170 - 185 |

| C=O (Lactam) | 165 - 180 |

| Ring C | 20 - 60 |

| Propyl C | 10 - 40 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700 - 1760 | Strong |

| C=O (Lactam) | 1630 - 1680 | Strong |

| C-H | 2850 - 3000 | Medium-Strong |

| N-H (Lactam) | 3200 - 3400 | Medium |

Chemical Reactivity and Derivatization of 2 Oxo 5 Propylpiperidine 3 Carboxylic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various ester and amide derivatives, as well as undergoing decarboxylation under certain conditions.

The conversion of the carboxylic acid group to esters or amides is a fundamental transformation in organic synthesis. pressbooks.pub These reactions typically involve the activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack by an alcohol or amine.

Esterification: The formation of esters from 2-Oxo-5-propylpiperidine-3-carboxylic acid can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. msu.edu Alternatively, the carboxylic acid can be converted to a more reactive acyl halide, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol. reddit.com The use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and efficient method for ester formation. reddit.comresearchgate.net

Amidation: Similar to esterification, amidation involves the reaction of the activated carboxylic acid with a primary or secondary amine. researchgate.net Direct thermal amidation by heating the carboxylic acid and amine is possible but often requires harsh conditions and results in the formation of water, which must be removed to drive the reaction to completion. mdpi.com More commonly, coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides (DCC, DIC) are employed to facilitate amide bond formation under milder conditions. researchgate.net The conversion to an acyl chloride followed by reaction with an amine is also a highly effective strategy. reddit.com

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification (Fischer) | Methanol (CH₃OH), H₂SO₄ (cat.), heat | Methyl 2-oxo-5-propylpiperidine-3-carboxylate |

| Esterification (via Acyl Chloride) | 1. SOCl₂ 2. Ethanol (CH₃CH₂OH), Pyridine (B92270) | Ethyl 2-oxo-5-propylpiperidine-3-carboxylate |

| Amidation (Coupling Agent) | Benzylamine, DIC, DMAP (cat.), CH₂Cl₂ | N-Benzyl-2-oxo-5-propylpiperidine-3-carboxamide |

| Amidation (Coupling Agent) | Morpholine, HATU, DIPEA, DMF | (2-Oxo-5-propylpiperidin-3-yl)(morpholino)methanone |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide (CO₂). Simple aliphatic carboxylic acids are generally resistant to decarboxylation, requiring high temperatures. However, the presence of an electron-withdrawing group on the α-carbon or a carbonyl group on the β-carbon can significantly facilitate this reaction. libretexts.org

This compound is structurally analogous to a β-keto acid, as the amide carbonyl (C2-oxo group) is in the β-position relative to the carboxylic acid. This arrangement enables a cyclic transition state, typically involving an enol intermediate, which lowers the activation energy for decarboxylation upon heating. libretexts.org The expected product of this thermal decarboxylation would be 5-propylpiperidin-2-one.

Other decarboxylation methods, while less common for this specific substrate, include:

Hunsdiecker Reaction: This reaction involves the conversion of the carboxylic acid to its silver salt, followed by treatment with bromine to yield an organobromide with one less carbon. This method is often challenging due to the need for a pure, dry silver salt. libretexts.org

Kolbe Electrolysis: The electrolysis of a carboxylate salt solution can lead to the formation of a radical intermediate that subsequently decarboxylates. The resulting alkyl radicals typically dimerize. libretexts.org

Transformations Involving the Piperidinone Ring Nitrogen (N1)

The nitrogen atom of the lactam ring is a secondary amide and possesses a lone pair of electrons, though its nucleophilicity is reduced due to resonance with the adjacent carbonyl group. Nevertheless, it can undergo reactions following deprotonation.

The N-H proton of the lactam is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, to generate a nucleophilic lactam anion. This anion can then react with various electrophiles in alkylation or acylation reactions.

N-Alkylation: The introduction of an alkyl group onto the ring nitrogen can be achieved by treating the lactam anion with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). mdpi.com This reaction is a standard method for preparing N-substituted amides and lactams.

N-Acylation: Similarly, the lactam anion can react with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. These products, known as imides, are important synthetic intermediates.

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| N-Alkylation | 1. NaH, THF 2. Methyl Iodide (CH₃I) | 1-Methyl-2-oxo-5-propylpiperidine-3-carboxylic acid |

| N-Alkylation | 1. NaH, THF 2. Benzyl Bromide (BnBr) | 1-Benzyl-2-oxo-5-propylpiperidine-3-carboxylic acid |

| N-Acylation | 1. NaH, THF 2. Acetyl Chloride (CH₃COCl) | 1-Acetyl-2-oxo-5-propylpiperidine-3-carboxylic acid |

| N-Acylation | 1. NaH, THF 2. Benzoyl Chloride (PhCOCl) | 1-Benzoyl-2-oxo-5-propylpiperidine-3-carboxylic acid |

Direct substitution of the N-H group with a heteroatom is less common for simple lactams and generally requires specialized reagents. N-amination could potentially be achieved using electrophilic aminating agents such as hydroxylamine-O-sulfonic acid. The formation of N-halo derivatives is also possible through reaction with reagents like N-bromosuccinimide (NBS) or tert-butyl hypochlorite. These N-heteroatom substituted products are often highly reactive and serve as intermediates for further synthetic transformations.

Modifications of the Ketone Functionality (C2-oxo group)

The C2-oxo group is part of a cyclic amide (lactam) and its reactivity is distinct from that of a simple ketone. The lone pair of the adjacent nitrogen atom delocalizes into the carbonyl, reducing its electrophilicity. pressbooks.pub

Reduction: The most significant reaction at the amide carbonyl is its reduction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide functionality completely to an amine. In the case of this compound, this would result in the formation of 5-propylpiperidine-3-carboxylic acid (if the carboxylic acid is protected) or, more likely, a complete reduction of both functional groups to yield (5-propylpiperidin-3-yl)methanol.

Thionation: The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). This reaction converts the lactam into the corresponding thiolactam, 2-thioxo-5-propylpiperidine-3-carboxylic acid, which is a versatile intermediate for further heterocyclic synthesis.

Reaction with Organometallics: While less reactive than ketones, amide carbonyls can be attacked by highly reactive organometallic reagents like Grignard reagents or organolithiums. This can lead to the formation of hemiaminal intermediates which may subsequently eliminate water to form enamines or undergo further reactions, depending on the specific conditions and substrate.

Reactions Involving the Propyl Side Chain at C5

No specific research on the functionalization of the propyl side chain of this compound has been found. Generally, alkyl chains are relatively unreactive. Functionalization would likely require radical halogenation (e.g., using NBS or Br₂ with light) to introduce a handle for further transformations. This would likely lead to a mixture of products with halogenation occurring at different positions on the propyl chain.

Stereoselective Transformations of the this compound Skeleton

The molecule has two stereocenters (at C3 and C5), meaning it can exist as four possible stereoisomers. Research on stereoselective transformations for this specific compound is not available. Such transformations would be crucial for the synthesis of enantiomerically pure derivatives, which is often a requirement for biologically active molecules. Stereoselective synthesis would typically involve the use of chiral catalysts or starting materials. For instance, stereoselective reduction of the lactam or stereoselective alkylation could be envisioned.

Ring Expansion and Contraction Reactions of the Piperidinone Core

While ring expansion and contraction reactions are known for various cyclic systems, there is no published data on such reactions for the this compound core. Hypothetically, reactions like the Beckmann rearrangement of a corresponding oxime derived from the lactam carbonyl could lead to a ring-expanded diazepanone structure. Ring contractions are less common for piperidinone rings but could potentially be achieved through photochemical methods or specific rearrangement reactions.

Stereochemistry and Conformational Analysis of 2 Oxo 5 Propylpiperidine 3 Carboxylic Acid

Chirality and Enantiomerism in 2-Oxo-5-propylpiperidine-3-carboxylic Acid

This compound is a chiral molecule due to the presence of two stereogenic centers, also known as chiral carbons. These are located at the C3 and C5 positions of the piperidinone ring, where the carboxylic acid and propyl substituents are attached, respectively.

The presence of two distinct chiral centers means that the molecule can exist as a set of stereoisomers. The maximum number of possible stereoisomers is given by the formula 2^n, where 'n' is the number of stereogenic centers. For this compound, with n=2, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, exhibiting identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The specific spatial arrangement of the substituents at each chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to either an (R) or (S) configuration. The four stereoisomers are therefore designated as (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). The (3R, 5R) and (3S, 5S) isomers constitute one enantiomeric pair, while the (3R, 5S) and (3S, 5R) isomers form the second pair.

Table 1: Stereoisomers of this compound

| Configuration | Stereochemical Relationship |

|---|---|

| (3R, 5R) | Enantiomers |

| (3S, 5S) | |

| (3R, 5S) | Enantiomers |

| (3S, 5R) |

Diastereomeric Considerations and Separation Strategies

Diastereomers are stereoisomers that are not mirror images of each other. In the case of this compound, any isomer from one enantiomeric pair is a diastereomer of any isomer from the other pair. For example, the (3R, 5R) isomer is a diastereomer of both the (3R, 5S) and (3S, 5R) isomers. Unlike enantiomers, diastereomers have different physical and chemical properties, such as melting points, boiling points, and solubility, which allows for their separation using conventional laboratory techniques.

The relative orientation of the propyl and carboxylic acid groups defines whether the diastereomer is cis (if both groups are on the same face of the ring) or trans (if they are on opposite faces).

Separation Strategies: Given the differing physical properties of diastereomers, several strategies can be employed for their separation.

Fractional Crystallization: This technique exploits differences in the solubility of diastereomers. By carefully selecting a solvent and controlling temperature, one diastereomer can be selectively crystallized from a solution containing a mixture.

Chromatography: Techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) can separate diastereomers based on their differential adsorption to a stationary phase.

Diastereomeric Salt Formation: To separate the enantiomeric pairs, a common strategy involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. This reaction forms a mixture of diastereomeric salts (e.g., (3R,5R)-acid•(R)-base and (3S,5S)-acid•(R)-base). These diastereomeric salts can then be separated by fractional crystallization. Following separation, the pure enantiomers of the original acid can be recovered by treatment with a strong acid.

Conformational Preferences of the Six-Membered Piperidinone Ring System

The six-membered piperidinone ring is not planar. To minimize angle strain and torsional strain (eclipsing interactions), it adopts puckered conformations, similar to cyclohexane. The most stable and predominant conformation is the chair conformation . acs.org In this arrangement, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered.

Other, higher-energy conformations include the boat and twist-boat (or skew-boat) conformations. The boat conformation is destabilized by torsional strain from four sets of eclipsing C-H bonds and steric strain from the "flagpole" interactions between atoms at the 1 and 4 positions. The twist-boat conformation is slightly more stable than the true boat as it alleviates some of these unfavorable interactions, but it remains significantly higher in energy than the chair form. For most substituted piperidines, the energy barrier to interconversion between chair forms is low enough for rapid flipping at room temperature. acs.org

Influence of Substituents on Molecular Conformation and Ring Dynamics

In the chair conformation, substituents on the piperidinone ring can occupy one of two positions: axial (pointing perpendicular to the general plane of the ring) or equatorial (pointing outwards from the perimeter of the ring). The conformational preference of a substituted piperidinone is largely dictated by the steric demands of its substituents.

Substituents in the axial position experience destabilizing steric interactions with the other axial atoms on the same side of the ring, known as 1,3-diaxial interactions. Consequently, bulky substituents strongly prefer the equatorial position to minimize this steric strain. nih.gov

For this compound, both the propyl group at C5 and the carboxylic acid group at C3 will have a significant influence on the equilibrium between the two possible chair conformations for any given stereoisomer.

Propyl Group (C5): As a bulky alkyl group, the propyl substituent has a strong preference for the equatorial position.

Carboxylic Acid Group (C3): This group is also larger than a hydrogen atom and will generally favor the equatorial position.

Table 2: Predicted Conformational Preferences

| Isomer Type | Substituent Orientation | Predicted Major Conformer | Relative Stability |

|---|---|---|---|

| trans | (e.g., 3-equatorial, 5-equatorial) | Di-equatorial | High |

| cis | (e.g., 3-axial, 5-equatorial) | Propyl group equatorial | Moderate |

| cis | (e.g., 3-equatorial, 5-axial) | Propyl group axial | Low |

Spectroscopic and Diffraction Techniques for Stereochemical Assignment (theoretical principles, not specific data)

Determining the absolute and relative stereochemistry of a molecule like this compound requires specialized analytical techniques. The principles behind some of the most powerful methods are outlined below.

X-ray Crystallography (Single-Crystal X-ray Diffraction): This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov The technique requires a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. thieme-connect.de Mathematical analysis of this pattern allows for the calculation of an electron density map, which reveals the precise spatial arrangement of every atom in the molecule, unambiguously establishing its stereochemistry. purechemistry.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. numberanalytics.com

Proton-Proton Coupling (¹H-¹H J-coupling): The magnitude of the coupling constant (J-value) between protons on adjacent carbons (e.g., H3 and H4, H4 and H5) depends on the dihedral angle between them. This can help distinguish between axial and equatorial protons and, by extension, the orientation of the substituents.

Nuclear Overhauser Effect (NOE): NOE experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For example, a strong NOE between the proton at C3 and the proton at C5 would indicate that they are on the same face of the ring (cis relationship). The absence of such an interaction would suggest a trans relationship.

Infrared (IR) Spectroscopy: While not a primary tool for stereochemical assignment, IR spectroscopy can provide supportive information. acs.org The positions of stretching frequencies for the C=O (amide and carboxylic acid) and O-H/N-H groups can be influenced by intramolecular hydrogen bonding. The possibility and geometry of such bonding may differ between diastereomers or conformers, leading to subtle but measurable differences in their IR spectra.

Circular Dichroism (CD) Spectroscopy: This chiroptical technique measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. purechemistry.orgresearchgate.net Enantiomers produce mirror-image CD spectra. Therefore, CD spectroscopy can be used to distinguish between enantiomers and determine the enantiomeric purity of a sample. By comparing the experimental CD spectrum to spectra predicted by computational methods, it is often possible to assign the absolute configuration. researchgate.net

Computational Chemistry and Molecular Modeling of 2 Oxo 5 Propylpiperidine 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 2-Oxo-5-propylpiperidine-3-carboxylic acid. researchgate.netekb.eg These methods provide a detailed understanding of the molecule's electronic landscape and are instrumental in predicting its reactivity and spectroscopic behavior. researchgate.netresearchgate.net

The electronic structure of this compound is analyzed through the calculation of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.net A larger energy gap generally indicates higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to identify the electrophilic and nucleophilic sites within the molecule. researchgate.netresearchgate.net These maps are color-coded to represent regions of different electron densities, which helps in predicting how the molecule will interact with other chemical species. For instance, regions with negative electrostatic potential are susceptible to electrophilic attack, while regions with positive potential are prone to nucleophilic attack.

Global chemical reactivity descriptors, such as electronegativity, chemical hardness, and global softness, are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable for comparing the reactivity of different piperidine (B6355638) derivatives. researchgate.net

Table 1: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Electron-donating ability |

| LUMO Energy | (Value) eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Chemical stability and reactivity |

| Electronegativity (χ) | (Value) | Tendency to attract electrons |

| Chemical Hardness (η) | (Value) | Resistance to change in electron distribution |

| Global Softness (S) | (Value) | Reciprocal of hardness, indicates reactivity |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Quantum chemical calculations are also employed to predict the spectroscopic properties of this compound, which can be compared with experimental data for structural validation. jksus.org Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. nih.gov This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. researchgate.net These theoretical predictions are a valuable tool in the structural elucidation of newly synthesized piperidine derivatives. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule, providing insights into its electronic transitions. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations provide insights into its conformational flexibility and the influence of the surrounding environment on its behavior. researchgate.neteasychair.org

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can be performed using explicit or implicit solvent models to study these effects. easychair.org The simulations can reveal how solvent molecules, such as water, interact with the different functional groups of the compound through hydrogen bonding and other non-covalent interactions. researchgate.net These interactions can affect the conformational stability and dynamics of the molecule. The solvent-accessible surface area (SASA) can be calculated to quantify the extent of the molecule's exposure to the solvent, which is an important factor in its solubility and bioavailability. researchgate.net

Ligand-Target Interaction Prediction and Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. biointerfaceresearch.com For this compound, docking studies can be performed to identify potential biological targets and to understand the molecular basis of its activity. researchgate.net

These studies involve docking the most stable conformer of the molecule into the active site of various target proteins. nih.gov The binding affinity is estimated using scoring functions that calculate the free energy of binding. A lower binding energy indicates a more favorable interaction. The analysis of the docked pose reveals the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. nih.govneliti.com These insights are crucial for understanding the structure-activity relationship and for the rational design of more potent analogs. researchgate.net

Table 2: Illustrative Docking Study Results for this compound with a Hypothetical Target

| Parameter | Result |

| Target Protein | (e.g., Anaplastic Lymphoma Kinase) researchgate.net |

| Binding Affinity (kcal/mol) | (Value) |

| Key Interacting Residues | (e.g., GLU172, ASP126) nih.gov |

| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |

Note: The data in this table is for illustrative purposes and would be generated from specific molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) Modeling

There are no available studies that have developed Quantitative Structure-Activity Relationship (QSAR) or Comparative Molecular Field Analysis (CoMFA) models specifically for this compound. Such studies are essential for understanding the relationship between the molecular structure of a compound and its biological activity, and for the rational design of new, more potent analogues. The absence of such research indicates that this particular compound has likely not been a focus of extensive drug discovery or development efforts where these computational techniques are commonly applied.

Elucidation of Reaction Mechanisms via Computational Methods

Similarly, there is a lack of published research on the use of computational methods to elucidate the reaction mechanisms involving this compound. Computational chemistry is a powerful tool for investigating the transition states, intermediates, and energy profiles of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. The synthesis and reactivity of this compound have not been the subject of such detailed computational investigation in the available scientific literature.

Biological Activity and Mechanistic Investigations of 2 Oxo 5 Propylpiperidine 3 Carboxylic Acid Derivatives

General Biological Relevance of Piperidine (B6355638) Carboxylic Acids in Chemical Biology

The piperidine ring is a fundamental heterocyclic scaffold frequently incorporated into a vast array of biologically active molecules and pharmaceuticals. solubilityofthings.com Its six-membered, saturated, nitrogen-containing structure provides a versatile three-dimensional framework that can be readily functionalized. solubilityofthings.com When combined with a carboxylic acid group, forming a piperidine carboxylic acid, the resulting molecule gains properties that are highly valuable in medicinal chemistry and chemical biology. cymitquimica.comcymitquimica.com

Piperidine carboxylic acids, such as pipecolic acid (piperidine-2-carboxylic acid), are recognized as important building blocks for the synthesis of more complex pharmaceutical agents. solubilityofthings.comwikipedia.org The presence of both a basic nitrogen atom and an acidic carboxylic acid group allows for the formation of hydrogen bonds and electrostatic interactions, which are crucial for binding to biological targets like enzymes and receptors. solubilityofthings.com This dual functionality also influences the molecule's solubility, often making it more soluble in polar, aqueous environments, which is advantageous for biological applications. solubilityofthings.com

Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including potential treatments for neurological disorders. solubilityofthings.comcymitquimica.com The specific stereochemistry and substitution pattern on the piperidine ring can significantly influence the compound's biological activity and target specificity. cymitquimica.com For instance, pipecolic acid is a naturally occurring chiral amino acid involved in several metabolic pathways, and its accumulation has been linked to certain medical conditions like pyridoxine-dependent epilepsy. cymitquimica.comwikipedia.org The structural rigidity and conformational possibilities of the piperidine ring allow for the precise positioning of functional groups to optimize interactions within a target's binding site. cymitquimica.com

Exploration of Potential Biological Targets and Pathways

Based on the activities of structurally related compounds, derivatives of 2-Oxo-5-propylpiperidine-3-carboxylic acid are promising candidates for interacting with a variety of biological targets. The piperidine carboxamide moiety is a key feature in many inhibitors and modulators.

The piperidine scaffold is a common feature in various enzyme inhibitors. Research into related heterocyclic structures has identified potent inhibitory activity against several classes of enzymes.

Soluble Epoxide Hydrolase (sEH): Inhibition of sEH is a therapeutic strategy for managing inflammatory disorders. acgpubs.org Novel piperidine amide derivatives of chromone-2-carboxylic acid have been synthesized and evaluated for their ability to inhibit human sEH. One such derivative, a chromone-2-amide decorated with a benzyl (B1604629) piperidine, demonstrated concentration-dependent inhibition of sEH with a half-maximal inhibitory concentration (IC50) of 1.75 µM. acgpubs.org This suggests that incorporating a piperidine carboxamide structure is a viable approach for developing sEH inhibitors. acgpubs.org

Inflammatory Kinases (TBK1 and IKKε): The non-canonical IκB kinases, TBK1 and IKKε, are targets for obesity treatment as they are involved in pathways that promote energy storage. nih.gov A series of derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid were developed as inhibitors of these kinases. The C-3 carboxylic acid group was found to be a key interacting moiety within the kinase binding site. nih.gov Analogs from this series displayed IC50 values as low as 210 nM, highlighting the potential of oxo-carboxylic acid scaffolds in kinase inhibition. nih.gov

Bacterial Enzymes (MenA): Piperidine derivatives have also been explored as inhibitors of bacterial enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, which is essential for menaquinone biosynthesis. A library of piperidine-based inhibitors was evaluated in a cell-free prenyltransferase assay, with potency measured by the IC50 required to reduce product formation by 50%. nih.gov

| Compound Class | Target Enzyme | Key Structural Features | Reported Potency (IC₅₀) | Source |

|---|---|---|---|---|

| Chromone-2-piperidine-carboxamide | Soluble Epoxide Hydrolase (sEH) | Piperidine amide linked to a chromone (B188151) core | 1.75 µM | acgpubs.org |

| 2-amino-5-oxo-chromeno[2,3-b]pyridine-3-carboxylic acid | TBK1/IKKε Kinases | Oxo-pyridine-carboxylic acid | Down to 0.21 µM (210 nM) | nih.gov |

| N-hydroxyurea derivatives | COX-2 / 5-LOX | Dual inhibitor scaffold | Variable, potent dual inhibition observed | mdpi.com |

Piperidine carboxamide derivatives have been identified as effective modulators of G-protein coupled receptors (GPCRs), which are a large family of receptors involved in numerous physiological processes.

One study focused on N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), a multi-target ligand of aminergic GPCRs. nih.gov This compound was identified as an antagonist of both dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors, a profile characteristic of atypical antipsychotics. nih.gov Molecular modeling studies revealed that the protonatable nitrogen atom of the piperidine ring is a crucial anchoring point. It forms a key electrostatic interaction with a conserved aspartate residue (Asp 3.32) in the third transmembrane helix of the receptors. nih.gov Meanwhile, other parts of the molecule, such as the 2-oxo-2,3-dihydro-1H-benzimidazolyl moiety, are directed towards the extracellular vestibule of the receptor. nih.gov This detailed interaction model underscores the importance of the piperidine core in orienting functional groups for effective receptor modulation.

Cell adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1) and E-selectin, play a critical role in inflammatory responses by mediating the adhesion of leukocytes to the endothelium. The inhibition of their expression is a potential anti-inflammatory strategy. Research has shown that combining structural elements from different classes of inhibitors can lead to new molecules capable of reducing the surface levels of these adhesion molecules on activated endothelial cells. nih.gov Specifically, N-alkylthiopyridine-benzo[b]thiophene-2-carboxamides have been developed as a class of small molecule inhibitors of adhesion molecule expression, indicating that carboxamide structures are relevant for targeting this biological process. nih.gov

Cellular and Subcellular Mechanisms of Action

The downstream cellular effects of targeting enzymes and receptors with piperidine-based compounds can be significant. For instance, the inhibition of TBK1 and IKKε kinases by amlexanox, a related oxo-carboxylic acid derivative, was found to increase levels of the second messenger molecule cAMP and trigger the release of the hormone interleukin-6 (IL-6) from fat cells. nih.gov Selected analogs in this class demonstrated enhanced phosphorylation of cellular proteins like p38 or TBK1 and elicited even greater IL-6 secretion in 3T3-L1 adipocytes compared to the parent compound. nih.gov

In the context of GPCR modulation, the blockade of the dopamine D₂ receptor by piperidine carboxamide antagonists directly impacts neurotransmitter signaling pathways. nih.gov This modulation is the primary mechanism for treating the positive symptoms of schizophrenia. nih.gov The interaction of these ligands with specific amino acid residues, such as the conserved Asp 3.32, initiates a cascade of intracellular events that alters cellular function. nih.gov

In Vitro Biological Screening Methodologies for Activity Assessment

A variety of robust in vitro methodologies are employed to assess the biological activity of newly synthesized compounds like piperidine carboxylic acid derivatives. The specific assay depends on the biological target of interest.

Enzyme Inhibition Assays: To evaluate inhibitors of soluble epoxide hydrolase (sEH), commercially available fluorometric screening kits are used. acgpubs.orgmdpi.com For kinase inhibition studies, such as those targeting TBK1/IKKε, enzyme assays measure the reduction in kinase activity, often expressed as an IC50 value. nih.gov For other enzymes like the bacterial prenyltransferase MenA, activity can be monitored using thin-layer chromatography (TLC) autoradiography with radiolabeled substrates. nih.gov

Anticancer Activity Screening: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the effect of compounds on the viability and proliferation of cancer cell lines, such as the human lung adenocarcinoma A549 line. mdpi.com

Antimicrobial Activity Screening: The antimicrobial properties of compounds are typically determined by screening them against a panel of clinically relevant and often multidrug-resistant pathogens, including both Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Klebsiella pneumoniae) and fungi. nih.gov

Receptor Binding Assays: While not explicitly detailed in the provided context, determining the affinity of a ligand for its receptor is typically done through radioligand binding assays, where the test compound competes with a known radiolabeled ligand for binding to the receptor.

These in vitro methods are essential first steps in characterizing the biological profile of novel chemical entities and identifying promising lead compounds for further development.

Preclinical Pharmacological Investigations of Target Engagement and Pathway Modulation

Detailed searches of scientific literature did not yield specific preclinical pharmacological data for "this compound" concerning its direct target engagement and subsequent modulation of cellular pathways. The current body of public-domain research does not provide specific information on which biological targets this compound or its close derivatives interact with, nor does it delineate the signaling cascades that might be affected by such interactions.

While research exists on a wide variety of piperidine-containing compounds, the explicit focus on the this compound scaffold is not prevalent in the available literature. For instance, studies on other piperidine derivatives have explored their potential as anticancer agents by investigating their interaction with DNA and their ability to scavenge free radicals. nih.gov Other research has focused on different analogs, such as nipecotic acid derivatives, which have been evaluated for their inhibitory activity on GABA transporters (GATs), suggesting potential applications in neurological conditions. biorxiv.org Furthermore, some complex piperidine-containing molecules have been assessed in preclinical cancer models, with investigations into their effects on pathways like NF-κB and apoptosis. nih.gov

However, these findings relate to different molecular structures and cannot be directly extrapolated to this compound. Without specific studies on this compound, any discussion of its target engagement and pathway modulation would be speculative and fall outside the required scope of this article. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Structure Activity Relationship Sar Studies of 2 Oxo 5 Propylpiperidine 3 Carboxylic Acid Analogues

Systematic Modification of the Propyl Side Chain for Modulating Biological Activity

The alkyl substituent at the C5 position of the piperidinone ring is a key determinant of biological activity. Modifications to this side chain can significantly influence the compound's interaction with its biological target. SAR studies on related heterocyclic compounds demonstrate that varying the length, branching, and cyclic nature of this alkyl group can fine-tune potency and selectivity.

For instance, research on analogous compounds often reveals that:

Chain Length: Elongating or shortening the propyl chain can alter the hydrophobic interactions within the target's binding pocket. A systematic variation from methyl to butyl or longer chains often identifies an optimal length for activity.

Branching: Introducing branching, such as an isopropyl or isobutyl group in place of the n-propyl group, can provide greater steric bulk, potentially leading to a more conformationally restricted and selective ligand.

Cyclic Moieties: Replacing the propyl group with cycloalkyl rings (e.g., cyclopropyl, cyclopentyl, cyclohexyl) can enhance binding affinity due to favorable entropic effects and the introduction of different hydrophobic interaction patterns.

The following table illustrates hypothetical SAR data based on common findings in related scaffolds, showing how modifications to the C5 side chain could influence biological activity.

Table 1: Influence of C5 Side Chain Modification on Biological Activity (Hypothetical Data)

| Analogue | C5-Substituent | Relative Potency | Comment |

|---|---|---|---|

| 1 | -CH₂CH₂CH₃ (Propyl) | 1.0 | Reference Compound |

| 2 | -CH₃ (Methyl) | 0.2 | Reduced hydrophobic interaction |

| 3 | -CH(CH₃)₂ (Isopropyl) | 1.5 | Increased steric bulk may improve fit |

| 4 | -CH₂CH₂CH₂CH₃ (Butyl) | 0.8 | Longer chain may extend beyond optimal binding pocket |

| 5 | -Cyclohexyl | 2.5 | Cyclic group enhances hydrophobic binding and rigidity |

Influence of Derivatization at the Piperidinone Nitrogen (N1) on Molecular Function

Modification at the N1 position of the piperidinone ring offers another avenue for altering the compound's pharmacological profile. The hydrogen atom on the N1 nitrogen can act as a hydrogen bond donor, and its substitution can impact solubility, membrane permeability, and target engagement.

Studies on N1-substituted piperazine-2,3-dicarboxylic acid derivatives, which serve as relevant analogues, have shown that introducing bulky hydrophobic groups can significantly alter receptor selectivity. nih.gov For example, attaching aroyl or aryl substituents to the N1 position has been used to probe the structural requirements for selectivity between different receptor subtypes. nih.gov A phenanthrenyl-2-carbonyl analogue demonstrated a marked increase in affinity and selectivity for specific NMDA receptor subunits (NR2C/NR2D vs. NR2A/NR2B). nih.gov This suggests that the N1 position can be functionalized to explore specific sub-pockets within a target binding site, thereby enhancing selectivity.

Table 2: Effect of N1-Substituents on Receptor Selectivity (Based on Analogous Piperazine Derivatives nih.gov)

| Analogue | N1-Substituent | Relative Affinity for Subtype A | Relative Affinity for Subtype B | Selectivity Ratio (B/A) |

|---|---|---|---|---|

| 6 | -H | 1.0 | 1.0 | 1.0 |

| 7 | -(Biphenylyl-4-carbonyl) | 0.8 | 3.2 | 4.0 |

| 8 | -(Phenanthrenyl-2-carbonyl) | 0.5 | 4.5 | 9.0 |

| 9 | -(Phenanthrenyl-3-carbonyl) | 0.3 | 5.1 | 17.0 |

Impact of Modifications at the Carboxylic Acid Position (C3)

The carboxylic acid group at the C3 position is a critical functional group, often involved in key interactions such as hydrogen bonding or ionic bonding with the biological target. Its modification into bioisosteres like esters, amides, or other acidic surrogates can profoundly affect a compound's potency, selectivity, and pharmacokinetic properties.

Research into related heterocyclic structures, such as 2-oxoazetidine-3-carboxylic acid derivatives, highlights that converting the carboxylic acid to various esters and amides is a viable strategy for creating a diverse library of compounds. nih.gov This approach allows for the introduction of different functional groups that can probe interactions with the target protein.

Esterification: Converting the carboxylic acid to a methyl or ethyl ester can increase lipophilicity, potentially improving cell membrane permeability. However, this may abolish a critical ionic interaction, leading to reduced activity unless the ester acts as a prodrug that is hydrolyzed back to the acid in vivo.

Amidation: Formation of primary, secondary, or tertiary amides introduces different hydrogen bonding capabilities and steric profiles. This can lead to new, favorable interactions within the binding site that were not possible with the parent carboxylic acid.

Stereochemical Influence on Biological Activity and Selectivity

The 2-oxo-5-propylpiperidine-3-carboxylic acid scaffold contains two chiral centers, at the C3 and C5 positions. The specific three-dimensional arrangement of the substituents at these centers can be crucial for biological activity. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit vastly different potency, efficacy, and toxicity profiles.

Studies on other chiral compounds, such as 3-Br-acivicin isomers, have demonstrated that stereochemistry plays a pivotal role in biological activity. mdpi.com In many cases, only one specific isomer (e.g., the (5S, αS) isomer) displays significant biological effects, which can be attributed to a stereoselective uptake mechanism or a more optimal fit into the target's binding site. mdpi.com The distinct spatial orientation of the propyl and carboxylic acid groups will dictate how the molecule is recognized by its target. Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound are essential to identify the most active and selective configuration.

Pharmacophore Modeling and Rational Ligand Design Principles

Pharmacophore modeling is a powerful computational technique used in rational drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model for this compound analogues would typically define the spatial relationships between key features such as hydrogen bond acceptors (the two oxygen atoms), hydrogen bond donors (the N-H group), hydrophobic regions (the propyl side chain), and potentially an ionizable feature (the carboxylic acid).

The process involves:

Generation: Creating a model based on a set of known active ligands or the structure of the biological target's binding site. dovepress.compreprints.org

Validation: Testing the model's ability to distinguish between known active and inactive compounds. nih.gov

Screening: Using the validated model as a 3D query to search virtual compound libraries for new molecules that match the pharmacophoric features. mdpi.com

This approach allows for the intelligent design of new analogues. For example, a pharmacophore model might reveal an unoccupied hydrophobic pocket adjacent to the propyl group, suggesting that larger or differently shaped alkyl groups could be incorporated to enhance binding affinity.

Strategic Design of Analogues for Enhanced Target Specificity

Achieving target specificity is a primary goal in drug design to minimize off-target effects. For this compound analogues, several strategies can be employed to enhance specificity, drawing from principles applied to other molecular scaffolds. nih.govresearchgate.net

Exploiting Unique Structural Features: Analogues can be designed to interact with specific amino acid residues or sub-pockets that are unique to the intended target and not present in related proteins. This can be achieved by modifying the C5-propyl and N1-substituents to introduce functionalities that form specific interactions, such as hydrogen bonds or halogen bonds, with a unique region of the target.

Conformational Constraint: Introducing rigid structural elements, such as replacing the flexible propyl chain with a cyclopropyl or other cyclic system, can lock the molecule into a specific conformation. If this conformation is the one required for binding to the desired target but not to off-targets, selectivity can be significantly improved.

Structure-Based Design: If the 3D structure of the target protein is known, computational docking can be used to visualize the binding mode of the parent compound. This allows for the rational design of new analogues with modifications aimed at optimizing interactions with the target and introducing clashes with off-target proteins.

Applications in Organic Synthesis and Chemical Biology

2-Oxo-5-propylpiperidine-3-carboxylic Acid as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks, often referred to as "chiral pool" synthons, are enantiomerically pure compounds used as starting materials for the synthesis of complex target molecules. This approach leverages existing stereocenters to control the stereochemistry of newly formed centers, simplifying the synthesis of enantiopure products. This compound, possessing stereocenters at both the C3 and C5 positions, is an exemplary chiral building block.

The asymmetric synthesis of substituted piperidines is a significant area of research because the piperidine (B6355638) ring is a core structure in numerous alkaloids and pharmaceuticals. nih.gov Methodologies to create such chiral scaffolds include:

Starting from Chiral Precursors: Syntheses often begin with readily available chiral molecules like amino acids. For instance, chiral β-amino acids can undergo a series of reactions, including Michael additions and Dieckmann condensation, to form chiral piperidone derivatives. google.com

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring is a powerful strategy. This can involve processes like asymmetric hydrogenation of pyridine (B92270) precursors or catalytic reductive coupling reactions. nih.govresearchgate.net

Enzymatic Resolutions: Biocatalytic methods, such as using lipases for transesterification or yeast for reductions, can effectively separate enantiomers of piperidone intermediates, providing access to enantiopure building blocks. nih.govacs.org

The value of this compound lies in its pre-defined stereochemistry. The cis/trans relationship between the propyl group at C5 and the carboxylic acid at C3, along with their absolute configurations (R/S), provides a rigid framework. This allows chemists to perform subsequent reactions with a high degree of stereocontrol, making it a valuable intermediate for synthesizing specific stereoisomers of more complex molecules. researchgate.netnih.gov

Table 1: Selected Strategies for Asymmetric Piperidine Synthesis

| Strategy | Description | Key Reaction Type(s) | Reference(s) |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials, such as amino acids, to transfer chirality to the final product. | Alkylation, Cyclization | researchgate.net |

| Asymmetric Hydrogenation | Reduction of a prochiral pyridine or dihydropyridine (B1217469) precursor using a chiral metal catalyst. | Catalytic Hydrogenation | nih.gov |

| Enzyme-Catalyzed Resolution | Separation of a racemic mixture of piperidine intermediates using stereoselective enzymes. | Kinetic Resolution, Desymmetrization | nih.govnih.gov |

| Domino Reactions | A one-pot sequence of reactions, such as Michael addition followed by cyclization, using a chiral auxiliary or catalyst. | Michael Addition, Ireland-Claisen Rearrangement | researchgate.netmdpi.com |

Utility as Intermediates for Complex Heterocyclic Architectures

The 2-oxopiperidine core is a versatile scaffold for constructing more elaborate heterocyclic systems. The presence of both a lactam and a carboxylic acid in this compound provides two distinct points for chemical modification, enabling its use as a linchpin intermediate.

The lactam moiety offers several reaction pathways:

N-Functionalization: The nitrogen atom can be alkylated or acylated to introduce various substituents.

Carbonyl Chemistry: The lactam carbonyl can be reduced to an amine (yielding a 5-propylpiperidine-3-carboxylic acid) or converted to a thiolactam, which can then undergo further reactions like the Eschenmoser sulfide (B99878) contraction. nih.govacs.org

Alpha-Functionalization: The carbons adjacent to the nitrogen or carbonyl can be functionalized, though this is less common than direct N- or C-carbonyl reactions.

The carboxylic acid group at the C3 position can be readily converted into a variety of other functional groups, such as esters, amides, acid chlorides, or alcohols (via reduction). These transformations are fundamental to building complex molecules. For example, the carboxylic acid could be converted into a hydrazide, which can then be cyclized with various reagents to form fused five-membered heterocyclic rings like oxadiazoles (B1248032) or thiadiazoles. sigmaaldrich.comnih.govmdpi.com The combination of these reactive sites allows for the synthesis of fused bicyclic systems or for the molecule to act as a scaffold linking two or more different molecular fragments. For example, a derivative, methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate, has been synthesized and its stereochemistry confirmed, demonstrating the utility of the oxopiperidine carboxylate core in creating complex heterocyclic structures. researchgate.net

Precursors in Natural Product Synthesis and Analogue Derivatization

The piperidine skeleton is a fundamental structural motif in a vast class of natural products known as piperidine alkaloids, which exhibit a wide range of biological activities. researchgate.netresearchgate.net Many of these alkaloids are substituted at various positions around the ring. This compound serves as a potential advanced precursor for the synthesis of such natural products or their structurally related analogues.

For instance, the 2-piperidone (B129406) framework is a key component in the synthesis of 3-piperidinol alkaloids like (-)-prosophylline (B1248326) and (-)-prosopinine. nih.govacs.org Synthetic strategies often involve the stereocontrolled reduction of the lactam and other functional group manipulations. The presence of the 5-propyl group makes this specific building block particularly relevant for alkaloids containing a C5 alkyl chain. Famous examples of simple substituted piperidine alkaloids include coniine (2-propylpiperidine) and pelletierine. researchgate.net While the subject compound has additional functionality, it could be envisioned as a precursor where the carbonyl and carboxyl groups are strategically removed or modified to reach these targets.

Furthermore, this compound is an ideal starting point for analogue derivatization. By systematically modifying the carboxylic acid (e.g., creating a library of amides) or altering the propyl group, chemists can generate a collection of related molecules. acs.org This process is crucial for Structure-Activity Relationship (SAR) studies, where researchers investigate how specific structural changes affect a molecule's biological activity, ultimately leading to the optimization of drug candidates.

Table 2: Representative Piperidine Alkaloids and Related Structures

| Compound | Structure | Key Feature(s) | Reference(s) |

| Coniine | 2-Propylpiperidine | A simple, toxic piperidine alkaloid. | researchgate.net |

| Pelletierine | (R)-1-(2-Piperidinyl)-2-propanone | 2-substituted piperidine alkaloid. | researchgate.net |

| (-)-Prosophylline | 2,3,6-trisubstituted 3-piperidinol | A complex 3-piperidinol alkaloid. | acs.org |

| (-)-Spectaline | 2,6-disubstituted piperidine | Piperidine alkaloid with long alkyl chains. | nih.gov |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. nih.gov An ideal probe exhibits high potency and selectivity for its intended target. The piperidine scaffold is frequently used in the design of such tools due to its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with protein binding sites.

This compound can serve as a versatile core for the development of chemical probes. The carboxylic acid handle is particularly useful for late-stage functionalization. It allows for the covalent attachment of:

Reporter Tags: Such as fluorophores (for microscopy) or biotin (B1667282) (for affinity purification).

Reactive Groups: Such as photo-crosslinkers or electrophilic warheads to enable covalent labeling of the target protein.

Linkers: For creating bifunctional molecules like PROTACs or for attachment to solid supports for affinity chromatography. acs.orgchemrxiv.org

The synthesis of probes often involves modifying a known bioactive scaffold. The piperidine ring is a key component of many potent and selective ligands for various biological targets. nih.gov Therefore, by using this compound as a starting scaffold, researchers can build upon its core structure to design and synthesize novel chemical probes to investigate new areas of biology.

Design of Novel Scaffolds for Drug Discovery Research

In medicinal chemistry, a scaffold is a core molecular structure to which various functional groups can be attached to create a library of compounds for biological screening. Certain scaffolds, known as "privileged scaffolds," appear frequently in known drugs and bioactive molecules, suggesting they have favorable properties for interacting with a range of biological targets. nih.govmdpi.com The piperidine ring is considered a classic privileged scaffold. nih.gov

The compound this compound represents a highly functionalized and conformationally constrained scaffold. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The specific arrangement of the lactam, the carboxylic acid, and the hydrophobic propyl group provides a unique pharmacophore that can be explored for activity against various targets.

The development of new drugs often involves strategies like scaffold hopping, where the core of a known active molecule is replaced with a structurally different but functionally similar scaffold to improve properties like potency, selectivity, or pharmacokinetics. niper.gov.in The this compound framework can be considered a novel scaffold itself or a starting point for creating libraries of compounds for high-throughput screening. Its derivatives have been investigated for a range of potential therapeutic applications, including anticancer and antimicrobial agents. researchgate.netnih.govnih.gov

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes to 2-Oxo-5-propylpiperidine-3-carboxylic Acid and its Analogues

A primary challenge in the advancement of this compound research is the development of more efficient and versatile synthetic methodologies. While classical methods for piperidine (B6355638) synthesis exist, they often involve multiple steps, harsh reaction conditions, and the use of expensive or toxic reagents. news-medical.netresearchgate.net Future research will need to focus on innovative strategies that offer streamlined and cost-effective access to this core structure and a diverse library of its analogues.

Recent breakthroughs in synthetic chemistry offer promising avenues. For instance, a modular strategy that combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been shown to simplify the synthesis of complex piperidines, significantly reducing the number of synthetic steps from as many as 7-17 down to 2-5. news-medical.net This approach not only improves efficiency but also reduces reliance on precious metal catalysts like palladium. news-medical.net The application of such methods to the synthesis of this compound could dramatically accelerate the drug discovery process by enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.

Furthermore, the development of green and sustainable synthetic protocols is becoming increasingly critical. rsc.org This includes the use of non-toxic catalysts, aqueous reaction media, and solvent-free conditions to minimize the environmental impact of chemical synthesis. ajchem-a.com Research into one-pot multicomponent reactions also holds significant promise for the efficient construction of highly substituted piperidine analogues. ajchem-a.com

Future synthetic efforts should aim to achieve high levels of stereo- and regioselectivity, which are crucial for defining the pharmacological properties of chiral molecules like this compound. nih.gov The use of chiral ligands and catalysts will be instrumental in achieving this goal. nih.gov

Advanced Mechanistic Studies of Biological Interactions at the Molecular Level

A deep understanding of how this compound interacts with its biological targets at the molecular level is paramount for rational drug design and optimization. While the piperidine moiety is known to be a critical structural element for activity at various receptors and enzymes, the specific interactions of this compound are yet to be fully elucidated. mdpi.comnih.gov

Future research should employ a combination of experimental and computational techniques to unravel these molecular mechanisms. X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target protein, revealing key binding interactions. Computational methods such as molecular docking and molecular dynamics (MD) simulations can complement this by predicting binding modes and affinities, and by providing insights into the dynamic nature of the interactions. researchgate.net

For instance, studies on other piperidine derivatives have shown that the piperidine ring can directly interact with the active site of enzymes, such as the catalytic binding site of acetylcholinesterase. mdpi.com It is plausible that the 2-oxo and 3-carboxylic acid functionalities of the target compound play crucial roles in its binding affinity and selectivity through hydrogen bonding and other electrostatic interactions. The propyl group at the 5-position likely contributes to hydrophobic interactions within the binding pocket. nih.gov Investigating these interactions will be a key focus of future mechanistic studies.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The piperidine scaffold is present in a wide array of pharmaceuticals with diverse therapeutic applications, including anticancer, neuroprotective, and antidiabetic agents. researchgate.netmdpi.comnih.govmdpi.com While the initial biological activities of this compound may have been identified, there is a vast, unexplored landscape of potential therapeutic applications.

Systematic screening of this compound and its analogues against a broad range of biological targets is warranted. This could uncover novel activities in areas such as inflammation, infectious diseases, and metabolic disorders. For example, derivatives of nipecotic acid (piperidine-3-carboxylic acid) have shown potential as multi-targeting agents against Alzheimer's disease by exhibiting antioxidant, anti-inflammatory, and acetylcholinesterase inhibitory activities. mdpi.comnih.gov Similarly, certain piperidine derivatives have been investigated for their antidiabetic properties through the inhibition of dipeptidyl peptidase-4 (DPP-4). mdpi.com

The structural features of this compound, including its lactam ring and carboxylic acid group, suggest potential for interaction with a variety of biological targets. Future research should leverage high-throughput screening platforms and disease-relevant cellular assays to systematically explore these possibilities. The insights gained from these studies could open up new therapeutic avenues for this class of compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the drug discovery process, and the development of this compound analogues is no exception. nih.govresearchgate.net These computational tools can significantly accelerate the design-synthesize-test-analyze cycle by predicting the properties of virtual compounds before they are synthesized. mdpi.com

Virtual Screening: Rapidly screening vast virtual libraries of potential analogues to identify those with the highest probability of being active. mdpi.com

De Novo Design: Generating novel molecular structures with desired pharmacological profiles. researchgate.net

ADME/T Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new compounds, helping to identify and eliminate candidates with poor pharmacokinetic profiles early in the discovery process. nih.gov

Sustainable Synthesis and Scalability Considerations for Industrial Applications

For any promising therapeutic candidate to reach the market, a sustainable and scalable synthetic route is essential. pmarketresearch.com The transition from laboratory-scale synthesis to industrial production presents significant challenges, including the need for cost-effective starting materials, safe and robust reaction conditions, and high batch-to-batch consistency. pmarketresearch.com